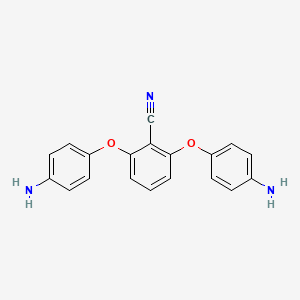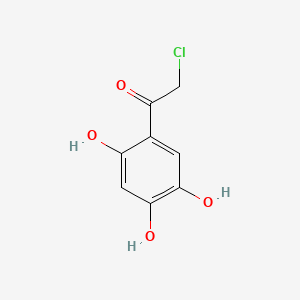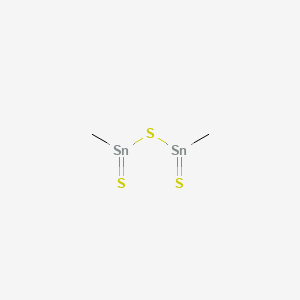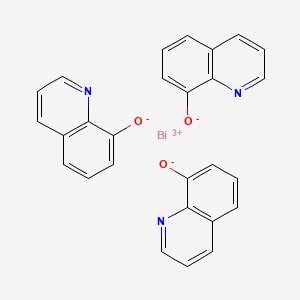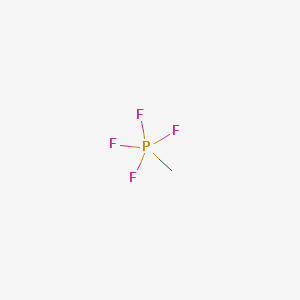
Methyltetrafluorophosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrafluorophosphorane is an organophosphorus compound with the molecular formula CH₃F₄P. It is a member of the fluorophosphorane family, characterized by the presence of phosphorus-fluorine bonds. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltetrafluorophosphorane can be synthesized through the reaction of antimony trifluoride with methyldichlorophosphine . The reaction typically involves the following steps:
Reactants: Antimony trifluoride (SbF₃) and methyldichlorophosphine (CH₃PCl₂).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of this compound.
Purification: The product is purified through distillation or other suitable methods to obtain a pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process generally involves scaling up the laboratory procedures with appropriate safety and efficiency measures. Industrial production would likely focus on optimizing reaction conditions, using high-purity reactants, and employing advanced purification techniques to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltetrafluorophosphorane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be substituted by other nucleophiles, leading to the formation of different organophosphorus compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of phosphorus.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize this compound.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce various halophosphoranes, while oxidation reactions can yield phosphine oxides.
Applications De Recherche Scientifique
Methyltetrafluorophosphorane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions involving phosphorus.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which methyltetrafluorophosphorane exerts its effects involves interactions with molecular targets and pathways. The compound’s reactivity is primarily due to the presence of phosphorus-fluorine bonds, which can participate in various chemical transformations. These interactions can influence biological processes, chemical reactions, and material properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrafluoromethylphosphorane (CH₃PF₄): Similar in structure but with different reactivity and applications.
Methyldifluorophosphine (CH₃PF₂): Contains fewer fluorine atoms, leading to different chemical properties.
Pentafluorophosphorane (PF₅): Lacks the methyl group, resulting in distinct reactivity.
Uniqueness
Methyltetrafluorophosphorane is unique due to its specific combination of a methyl group and four fluorine atoms bonded to phosphorus. This structure imparts unique chemical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
420-64-4 |
|---|---|
Formule moléculaire |
CH3F4P |
Poids moléculaire |
122.002 g/mol |
Nom IUPAC |
tetrafluoro(methyl)-λ5-phosphane |
InChI |
InChI=1S/CH3F4P/c1-6(2,3,4)5/h1H3 |
Clé InChI |
QFEGXYDPCOLLIJ-UHFFFAOYSA-N |
SMILES canonique |
CP(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime](/img/structure/B13730896.png)
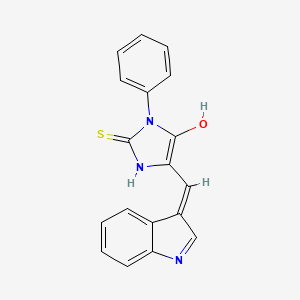
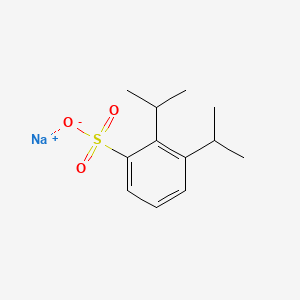
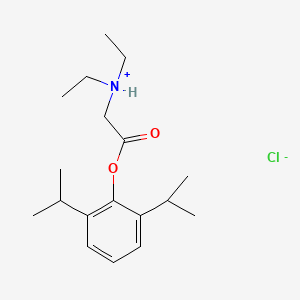
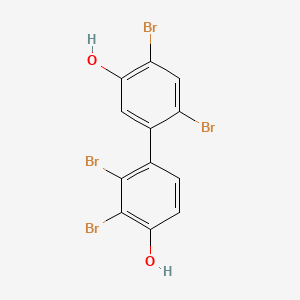
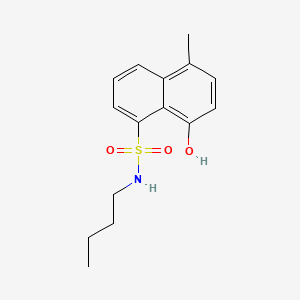
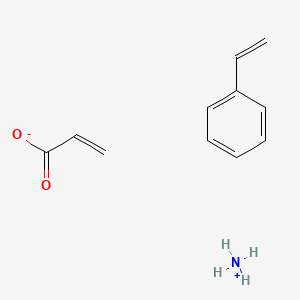
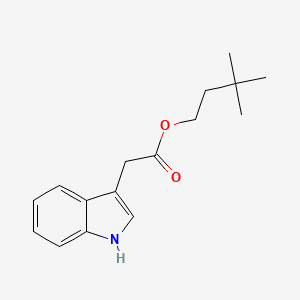
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
